molecular formula C9H16O2 B1168328 1-Geranylazacycloheptan-2-one CAS No. 117694-76-5

1-Geranylazacycloheptan-2-one

Cat. No.: B1168328
CAS No.: 117694-76-5
Attention: For research use only. Not for human or veterinary use.
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Description

1-Geranylazacycloheptan-2-one (GACH) is a synthetic azacycloheptanone derivative characterized by a seven-membered lactam ring substituted with a geranyl chain (C10 isoprenoid group) at the nitrogen atom. It is primarily utilized as a penetration enhancer in transdermal drug delivery systems. GACH facilitates the permeation of therapeutic agents through the stratum corneum by modulating skin barrier properties. Its mechanism involves increasing drug partitioning into the lipid bilayers of the skin and/or enhancing diffusion through polar or nonpolar pathways . Studies by Yamashita et al. (1993) demonstrated its dose-dependent enhancement efficacy, particularly for lipophilic drugs, using a two-layer skin diffusion model .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117694-76-5

Molecular Formula

C9H16O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GACH belongs to a class of azacycloheptanone derivatives, which includes Azone® (laurocapram) and 1-farnesylazacycloheptan-2-one (FACH). These compounds share a common lactam core but differ in alkyl chain length and lipophilicity, leading to distinct mechanisms and efficacy profiles.

Structural and Functional Differences

Compound Alkyl Chain Structure Chain Length (Carbons) Key Properties
GACH Geranyl (C10) 10 Moderate lipophilicity; enhances partitioning into skin lipids .
Azone® Lauryl (C12) 12 Broad-spectrum enhancer; disrupts lipid packing and increases diffusion .
FACH Farnesyl (C15) 15 Higher lipophilicity; may enhance partitioning but with reduced solubility .

Mechanistic Insights

  • GACH: Primarily increases drug partitioning into the stratum corneum, as shown in simulations where partitioning-enhancing mechanisms led to significant increases in skin drug levels . Its efficacy is more pronounced for lipophilic drugs (e.g., corticosteroids) due to synergistic interactions with lipid domains .
  • Azone®: Disrupts intercellular lipid organization, enhancing diffusion for both polar and nonpolar drugs.

Efficacy in Drug Delivery

  • Yamashita et al. (1993) reported that GACH’s enhancement ratio (ER) for lipophilic drugs (log P > 2) exceeded 10-fold, while hydrophilic drugs (log P < 0) showed minimal improvement .
  • In contrast, Azone® exhibits broader activity but with variable ERs (3–15 fold) depending on formulation .
  • Bando et al. (1996) demonstrated that combining GACH with acyclovir prodrugs (e.g., valacyclovir) synergistically enhanced permeation by optimizing drug lipophilicity and enhancer action .

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